
2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)- is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is used extensively in various industrial applications, particularly in the textile and dyeing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)- involves multiple steps, starting with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling of the azo groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent decomposition and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds and amines, which can have different applications based on their chemical properties.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)- is used in several scientific research applications:
Chemistry: As a pH indicator and in the synthesis of other complex organic molecules.
Biology: In staining techniques for microscopy to highlight specific cellular components.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions can alter the electronic structure of the compound, leading to changes in color. The molecular targets include various enzymes and proteins that can interact with the azo groups, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 5-amino-8-[(4-aminophenyl)azo]
- 2-Naphthalenol, 1-[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]
- 2-Naphthalenamine, 1-(phenylazo)-
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)- apart from similar compounds is its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and vibrant color. These properties make it particularly valuable in applications where these characteristics are essential.
Properties
CAS No. |
73309-49-6 |
|---|---|
Molecular Formula |
C34H25N9O13S3 |
Molecular Weight |
863.8 g/mol |
IUPAC Name |
5-amino-3-[[4-[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H25N9O13S3/c35-31-30-18(15-28(58(51,52)53)32(31)40-37-20-5-9-23(10-6-20)43(47)48)16-29(59(54,55)56)33(34(30)46)41-38-21-7-12-25(13-8-21)57(49,50)42-22-3-1-19(2-4-22)36-39-26-14-11-24(44)17-27(26)45/h1-17,42,44-46H,35H2,(H,51,52,53)(H,54,55,56) |
InChI Key |
USXMEZVRIJLDML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


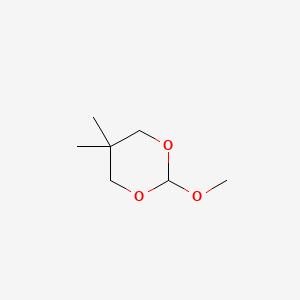
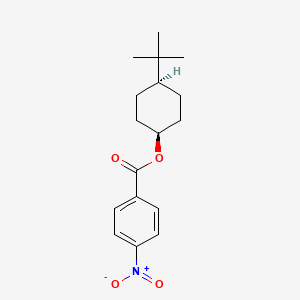

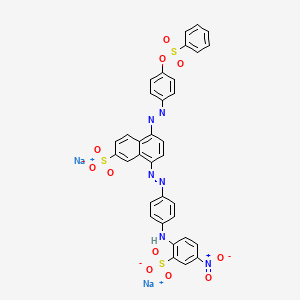
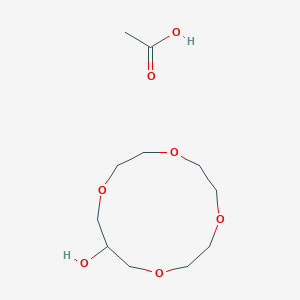
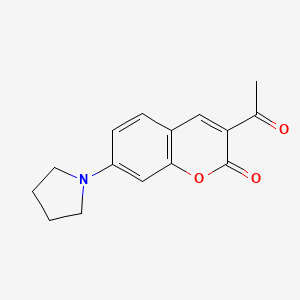
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
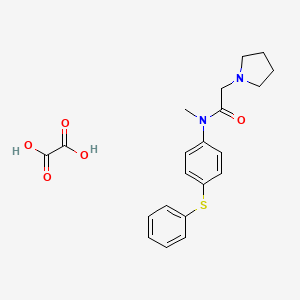
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
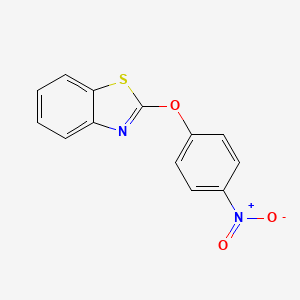

![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)
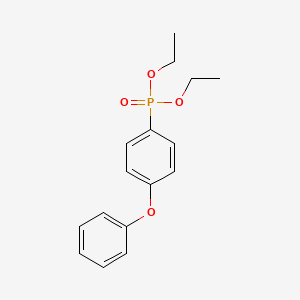
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
